
Dehydrate Neomycin
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Overview
Description
Dehydrate Neomycin is a derivative of Neomycin, an aminoglycoside antibiotic produced by the bacterium Streptomyces fradiae. Neomycin is commonly used to treat a variety of bacterial infections and is known for its effectiveness against both gram-positive and gram-negative bacteria. This compound, specifically, is a form of Neomycin that has undergone a dehydration process, which can affect its chemical properties and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dehydrate Neomycin typically involves the dehydration of Neomycin. This process can be achieved through various chemical reactions, often involving the removal of water molecules from the compound. Common reagents used in dehydration reactions include sulfuric acid and certain zeolites, which act as dehydrating agents .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale dehydration processes. These processes are carefully controlled to ensure the purity and effectiveness of the final product. The dehydration is often carried out in specialized reactors where temperature, pressure, and reagent concentrations are meticulously regulated .
Chemical Reactions Analysis
Mitsunobu Reaction-Mediated Dehydration
The Mitsunobu reaction with N-Boc-protected neomycin B enables selective epoxide formation via hydroxyl group dehydration. Key findings include:
Reaction Conditions and Products
Reagents | Solvent | Temperature | Duration | Major Product (Yield) | By-Products |
---|---|---|---|---|---|
TPP (2 eq), DIAD (2 eq) | Toluene | RT | 20 hrs | 3 (talo epoxide, 40%) | 5<sup>III</sup>-ester (29%) |
TPP (4 eq), DIAD (4 eq) | Toluene | RT | 24 hrs | Epoxide-aziridine adduct | Multiple dehydration by-products |
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Mechanistic Insights :
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Epoxide formation occurs at the C3<sup>IV</sup>-O4<sup>IV</sup> positions of the idose ring due to reduced steric hindrance from the N-Boc group at C2<sup>IV</sup> .
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Competing aziridine formation on the 2-deoxystreptamine ring occurs under harsher conditions but is suppressed if the ribose ring’s primary hydroxyl group is blocked .
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Structural Validation
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HRMS confirmed monodehydration (M + Na<sup>+</sup> = 1219.60032) and pentaacetate derivatives (M + H<sup>+</sup> = 1407.67615) .
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Sodium azide ring-opening of the epoxide yielded a monoazide product (4 ), with stereochemistry confirmed by <sup>1</sup>H-NMR .
Enzymatic C3′-Dehydration
Radical SAM dehydratase AprD4 and reductase AprD3 mediate C3′-deoxygenation in aminoglycoside biosynthesis:
Substrate Specificity of AprD4/AprD3
Substrate | AprD4 Activity (5′-dAdo Formation) | AprD3 Reduction Product |
---|---|---|
Paromamine | Yes | Lividamine |
Kanamycin C | Yes | 3′-Deoxykanamycin C |
Neamine | Yes | None |
Kanamycin B | Yes | None |
Paromomycin | No | – |
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Mechanism :
Azide-Mediated Functionalization
Epoxide derivatives undergo regioselective azide ring-opening and subsequent click chemistry:
Reaction Pathways
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Epoxide Ring-Opening :
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Click Chemistry :
Conformational Analysis
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NMR studies revealed unexpected preferences for syn-periplanar conformers in epoxide-aziridine hybrids, influencing reactivity toward nucleophiles .
Competing Reaction Pathways
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Aziridine vs. Epoxide : Steric and electronic factors favor epoxide formation over aziridine under standard Mitsunobu conditions. Aziridine formation requires higher reagent equivalents and unblocked hydroxyl groups .
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By-Product Formation : Esterification at the C5<sup>III</sup> hydroxyl competes with dehydration, particularly with carboxylic acids like p-nitrobenzoic acid .
Scientific Research Applications
Antibacterial Applications in Veterinary Medicine
Dehydrate neomycin has been extensively studied for its antibacterial effects, particularly in treating gastrointestinal infections in animals. A notable study investigated a veterinary formulation combining neomycin sulfate and kaolin to treat diarrhea caused by bacterial infections such as Escherichia coli and Staphylococcus aureus. The results indicated that the suspension exhibited significant antibacterial activity comparable to pure neomycin, with an efficacy range of 90-110% during stability tests at various temperatures .
Key Findings:
- Efficacy: The neomycin sulfate suspension demonstrated effective inhibition of gram-positive and gram-negative bacteria.
- Stability: The formulation maintained its antibacterial activity over three months at temperatures of 25°C and 40°C, indicating good stability for veterinary use.
- Clinical Application: The formulation was effective in treating diarrhea in small animals, such as dogs and cats, particularly those suffering from hemorrhagic bowel infections .
Drug Delivery Systems
Recent advancements have explored the use of hybrid hydrogels for sustained delivery of this compound. These hydrogels were designed to release neomycin trisulfate salt hydrate over extended periods, showing potential for localized treatment of skin infections in animals. The release kinetics were analyzed using established models, confirming that the hydrogels could provide controlled drug release under physiological conditions .
Table: Drug Release Characteristics from Hybrid Hydrogels
Hydrogel Composition | Release Duration | Release Mechanism |
---|---|---|
PVA/BSA (10-30%) | 480 minutes | Korsmeyer-Peppas model |
PULL/PVA/Lysozyme (2%) | 480 minutes | Peppas-Sahlin model |
Key Insights:
- Controlled Release: The hydrogels allowed for a sustained release profile, enhancing therapeutic effectiveness.
- Viscoelastic Properties: The composition influenced the swelling and structural properties of the hydrogels, which are critical for drug delivery applications .
Tissue Fixation
This compound has also been investigated as a fixative agent in tissue engineering. A study demonstrated that neomycin fixation followed by ethanol treatment could enhance the anti-calcification properties of bioprosthetic heart valves. This approach preserved glycosaminoglycans within the valve structure and inhibited calcification during implantation in vivo .
Case Study Summary:
- Fixation Method: Neomycin was used at a concentration of 1 mM in a buffered solution followed by ethanol treatment.
- Outcome: The treated valves showed reduced calcification compared to those fixed with glutaraldehyde, indicating improved durability and longevity .
Stability and Transformation Studies
Research on the stability of this compound under various conditions revealed that exposure to humidity could lead to degradation. Studies indicated that grinding neomycin sulfate resulted in changes to its crystalline structure and water content, which are critical factors for its stability and efficacy .
Table: Stability Analysis of Neomycin under Humid Conditions
Condition | Water Content (%) | Observations |
---|---|---|
Initial | 4.89 | Stable crystalline form |
After Grinding (180 min) | 3.38 | Increased amorphous character |
High Humidity (99% RH) | 12.33 | Significant water restoration |
Key Observations:
Mechanism of Action
Dehydrate Neomycin exerts its effects by binding to the 30S subunit of the bacterial ribosome. This binding inhibits the translation of mRNA, thereby preventing protein synthesis and leading to bacterial cell death. Additionally, this compound exhibits a high binding affinity for phosphatidylinositol 4,5-bisphosphate, a phospholipid component of cell membranes, which further disrupts bacterial cell function .
Comparison with Similar Compounds
Similar Compounds
Neomycin B (Framycetin): Another aminoglycoside antibiotic with similar antibacterial properties.
Neomycin C: An isomer of Neomycin B, also used as an antibiotic.
Kanamycin: Another aminoglycoside antibiotic with a similar mechanism of action
Uniqueness
Dehydrate Neomycin is unique due to its dehydration process, which can enhance its stability and effectiveness in certain applications. This makes it particularly valuable in industrial and pharmaceutical settings where stability is crucial .
Properties
Molecular Formula |
C17H34N4O10 |
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Molecular Weight |
454.5 g/mol |
IUPAC Name |
(2S,3S,4R,5R,6R)-5-amino-2-(aminomethyl)-6-[(2R,3S,4R,5S)-5-[(2R,3S,5R,6S)-3,5-diamino-2,6-dihydroxycyclohexyl]oxy-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl]oxyoxane-3,4-diol |
InChI |
InChI=1S/C17H34N4O10/c18-2-6-11(25)12(26)8(21)16(28-6)30-14-7(3-22)29-17(13(14)27)31-15-9(23)4(19)1-5(20)10(15)24/h4-17,22-27H,1-3,18-21H2/t4-,5+,6-,7+,8+,9+,10-,11+,12+,13+,14+,15?,16+,17-/m0/s1 |
InChI Key |
QEKHUZCBIPSMQR-NPXXYGQBSA-N |
Isomeric SMILES |
C1[C@H]([C@@H](C([C@@H]([C@H]1N)O)O[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O[C@@H]3[C@@H]([C@H]([C@@H]([C@@H](O3)CN)O)O)N)O)O)N |
Canonical SMILES |
C1C(C(C(C(C1N)O)OC2C(C(C(O2)CO)OC3C(C(C(C(O3)CN)O)O)N)O)O)N |
Origin of Product |
United States |
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